PROPYL-1,1,3,3,3-D5 ALCOHOL

Conformational analysis Vibrational spectroscopy Raman spectroscopy

Propyl-1,1,3,3,3-d5 alcohol (CAS 188894-71-5), also designated as 1,1,3,3,3-pentadeuteriopropan-1-ol or CD3CH2CD2OH, is a site-specifically deuterated isotopologue of 1-propanol in which five hydrogen atoms—the two at the C-1 position and the three at the C-3 position—are replaced by deuterium. With a molecular formula of C3H3D5O and a molecular weight of 65.13 g/mol, this compound is supplied at 98 atom% D isotopic enrichment as a colourless, flammable liquid.

Molecular Formula C3H8O
Molecular Weight 65.127
CAS No. 188894-71-5
Cat. No. B573520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROPYL-1,1,3,3,3-D5 ALCOHOL
CAS188894-71-5
Molecular FormulaC3H8O
Molecular Weight65.127
Structural Identifiers
SMILESCCCO
InChIInChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2
InChIKeyBDERNNFJNOPAEC-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl-1,1,3,3,3-d5 Alcohol (CAS 188894-71-5): Deuterated n-Propanol for Site-Specific Spectroscopic and Quantitative MS Applications


Propyl-1,1,3,3,3-d5 alcohol (CAS 188894-71-5), also designated as 1,1,3,3,3-pentadeuteriopropan-1-ol or CD3CH2CD2OH, is a site-specifically deuterated isotopologue of 1-propanol in which five hydrogen atoms—the two at the C-1 position and the three at the C-3 position—are replaced by deuterium [1]. With a molecular formula of C3H3D5O and a molecular weight of 65.13 g/mol, this compound is supplied at 98 atom% D isotopic enrichment as a colourless, flammable liquid . Its defining structural feature is the retention of two protium atoms exclusively at the C-2 (β-carbon) methylene position, a pattern that distinguishes it from the isomeric n-propyl-2,2,3,3,3-d5 variant (CD3CD2CH2OH, CAS 64118-40-7) and from perdeuterated 1-propanol-d8 (CAS 61393-63-3) .

Spectroscopic Probing
Site-specific isolation of Cβ–H methylene stretching for conformational analysis.
Quantitative MS Workflow
Pre-validated GC-MS internal standard for multi-analyte alcohol quantification in complex matrices.
NMR Reaction Monitoring
Selective C-2 methylene signal retention for mechanistic studies without spectral interference.

Why Generic Substitution of Propyl-1,1,3,3,3-d5 Alcohol Fails: Position-Specific Deuteration Dictates Experimental Validity


Deuterated 1-propanol variants are not interchangeable commodities. The specific 1,1,3,3,3-pentadeuteration pattern (CD3CH2CD2OH) confers a unique spectroscopic identity that is functionally absent in the 2,2,3,3,3-d5 isomer, the d7 variant, or perdeuterated d8. In vibrational spectroscopy, only the 1,1,3,3,3-d5 pattern silences terminal methyl C–H stretches while leaving the Cβ–H methylene oscillator intact, enabling its use as a site-specific conformational probe [1]. In ¹H NMR, the two patterns produce mutually exclusive signal suppression maps: 1,1,3,3,3-d5 retains only the C-2 methylene resonance, whereas 2,2,3,3,3-d5 retains the C-1 methylene resonance—a difference that determines which reaction sites can be monitored . In GC-MS, the validated internal-standard method using 1,1,3,3,3-d5 achieves method performance metrics (RSD 1.89–4.28%, recovery 88.9–105.2%, LOQ 0.60–0.85 mg/kg) that are specific to this isotopic variant and the chromatographic conditions optimised for it; substituting an isomer with different fragmentation behaviour or a d7/d8 variant with altered retention would invalidate the established calibration without full re-validation [2].

!
Isomeric d5 Variant (CAS 64118-40-7)
Retains C-1 methylene protons instead of C-2, producing a mutually exclusive NMR signal map that cannot monitor C-2 transformations.
!
Perdeuterated d8 or d7 Variants
Eliminate the Cβ–H conformational probe and, in the case of d8, remove the exchangeable OH proton required for derivatisation or NMR concentration referencing.
!
Unlabeled 1-Propanol
Spectral congestion from overlapping C–H oscillators prevents site-specific conformational assignment and introduces matrix interference in MS quantification.

Quantitative Differential Evidence: Propyl-1,1,3,3,3-d5 Alcohol Performance Benchmarks Against Comparators


Site-Specific Cβ–H Vibrational Isolation Enables Conformational Analysis of All Five n-Propanol Conformers

The 1,1,3,3,3-d5 deuteration pattern uniquely isolates the Cβ–H (C-2 methylene) symmetric stretching vibration from all other C–H oscillators in n-propanol. This spectral isolation is impossible with unlabeled 1-propanol (CH3CH2CH2OH), where all C–H stretching modes overlap, and cannot be replicated by the 2,2,3,3,3-d5 isomer (CD3CD2CH2OH), which retains C-1 methylene protons instead. Yu et al. demonstrated that the isolated Cβ–H symmetric stretching mode resolves all five conformers of n-propanol, achieving conformational resolution superior to the well-established O–H stretching probe in the liquid state [1]. The deuterated compound's site-specific labelling was structurally confirmed by its InChI specification (InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2), which verifies deuteration exclusively at positions 1 and 3 .

Site-Specific Cβ–H Vibrational Isolation
Head-to-head
1,1,3,3,3-d5 Isolates Cβ–H stretch; resolves all 5 conformers with superior liquid-phase resolution vs. O–H probe.
Unlabeled / 2,2,3,3,3-d5 Unlabeled: spectral congestion. 2,2,3,3,3-d5: isolates C-1 methylene, probing a different conformational axis.
Enables site-specific conformational analysis not possible with other isotopologues.
Raman spectroscopy; B3LYP/6-311++G(d,p) calculations.
Conformational analysis Vibrational spectroscopy Raman spectroscopy

Validated GC-MS Internal Standard Method with Documented Multi-Analyte Performance Metrics in Alcohol Matrices

This compound has been validated as an internal standard in a granted Chinese patent (CN109187831B) and associated peer-reviewed publication for the simultaneous GC-MS determination of nine alcohol compounds in ethanol-based products [1]. Using DB-624 capillary column with 20:1 split injection, SIM scanning mode (m/z 29–300), and 70 eV EI ionisation, the method achieved the following quantitative performance metrics with deuterated-1-propanol-1,1,3,3,3-d5 as the internal standard at 180–220 mg/L working concentration: linear range 0.2–10 mg/L, correlation coefficients (r²) ≥ 0.993 for all nine analytes, limits of quantification (LOQ) 0.60–0.85 mg/kg, spike recovery 88.9–105.2%, and intra-assay precision (RSD) 1.89–4.28% across six parallel determinations [1]. An extended application in food flavour and fragrance matrices, reported in a related patent filing, demonstrated comparable performance with linear range 0.2–50 mg/L, LOQ 0.65–1.01 mg/kg, recovery 87.9–105.2%, and RSD 2.01–4.83% [2]. An independent study for 1-propanol quantification in Chinese baijiu (liquor) using this same internal standard confirmed freedom from interference by other alcohols and esters present in the complex matrix [3].

GC-MS Method Validation Metrics
Cross-study comparable
Recovery 88.9–105.2%, RSD 1.89–4.28%, LOQ 0.60–0.85 mg/kg Validated for 9 analytes in alcoholic beverages and food flavours.
Supports pre-validated method framework for QC/QA laboratories.
GC-MS SIM; DB-624 column; 180–220 mg/L IS concentration.
GC-MS quantification Internal standard method Food and beverage analysis

Differential ¹H NMR Spectral Simplification: 1,1,3,3,3-d5 vs. 2,2,3,3,3-d5 Isomeric Deuteration Patterns Produce Mutually Exclusive Signal Maps

The two commercially available pentadeuterated 1-propanol isomers—1,1,3,3,3-d5 (CD3CH2CD2OH, CAS 188894-71-5) and 2,2,3,3,3-d5 (CD3CD2CH2OH, CAS 64118-40-7)—produce fundamentally different ¹H NMR spectra. In the 1,1,3,3,3-d5 variant, deuterium quadrupolar relaxation and the absence of ¹H at C-1 and C-3 eliminate all signals except the C-2 methylene resonance (a singlet near δ 1.55 ppm, with residual CHD coupling satellites at 98 atom% D enrichment) . In the 2,2,3,3,3-d5 variant, only the C-1 methylene signal is retained (a triplet near δ 3.55 ppm, coupled to the OH proton) . This orthogonal signal retention means that for mechanistic studies requiring monitoring of transformations specifically at the C-1 hydroxyl-bearing carbon versus the C-2 methylene, only one of the two isomers is suitable. Furthermore, both d5 isomers differ from 1-propanol-d8 (CAS 61393-63-3, CD3CD2CD2OD), which is NMR-silent in the ¹H spectrum except for any exchangeable proton signal, and from 1-propanol-d7 (CAS 102910-31-6, CD3CD2CD2OH), which retains only the exchangeable OH proton .

Differential ¹H NMR Signal Maps
Cross-study comparable
1,1,3,3,3-d5 (This Product) Only C-2 methylene signal observable (~δ 1.55 ppm); C-1 and C-3 silent.
2,2,3,3,3-d5 / d7 / d8 Retain C-1 methylene, OH only, or are fully ¹H-silent. Mutually exclusive observation windows.
Selection error leads to loss of desired spectroscopic handle for mechanistic studies.
Standard ¹H NMR; 300–600 MHz in CDCl₃ or D₂O.
NMR spectroscopy Reaction mechanism studies Isotopic labelling

Cost-Efficiency Advantage: d5 Deuteration Level Balances Mass Resolution with Procurement Economy vs. d7/d8

For the majority of GC-MS and LC-MS internal standard applications, a mass shift of +3 Da or greater relative to the unlabeled analyte is sufficient to avoid isotopic cross-talk between analyte and internal standard channels. The +5 Da shift provided by 1,1,3,3,3-d5 (MW 65.13 vs. 60.10 for unlabeled) exceeds this threshold while requiring deuteration of only five positions, resulting in a lower manufacturing cost than the d7 (+7 Da, MW 67.14) or d8 (+8 Da, MW 68.14) variants . Vendor pricing data illustrate this: CymitQuimica lists 1,1,3,3,3-d5 at €262/100mg and €515/250mg, while 1-propanol-d7 (CAS 102910-31-6) is priced at €259/100mg by the same distributor, and 1-propanol-d8 (CAS 61393-63-3) ranges from $833 to $1,690 per gram depending on supplier, representing a unit cost premium of approximately 2–5× over the d5 variant on a per-gram basis . The 2,2,3,3,3-d5 isomer (CAS 64118-40-7) is priced comparably to the 1,1,3,3,3-d5 isomer (€226/250mg vs. €515/250mg), indicating that choice between the two d5 isomers should be driven by the positional deuteration requirement rather than by cost .

Procurement Cost Efficiency
Data to verify
~40–60% of per-gram cost vs. d8; provides sufficient +5 Da mass shift for MS quantitation.
May support budget-efficient routine MS operation without compromising mass resolution.
Vendor catalogue pricing comparison; excludes transport surcharges.
Procurement optimisation Isotopic enrichment economics Laboratory budgeting

OH Proton Retention Enables H/D Exchange and Derivatisation Chemistry Inaccessible with Perdeuterated d8

Unlike 1-propanol-d8 (CD3CD2CD2OD, CAS 61393-63-3), which bears a deuterated hydroxyl group, propyl-1,1,3,3,3-d5 alcohol retains the protium atom on oxygen (CD3CH2CD2OH). This OH proton is exchangeable in protic media and available for chemical derivatisation reactions such as silylation, acetylation, or tosylation without introducing deuterium-protium scrambling complications at the reactive site . In hydrogen-bonding studies, the OH proton serves as a donor that can be tracked independently of the carbon-bound deuterium labels. The d8 variant, by contrast, has no observable ¹H signal at all (fully NMR-silent), which eliminates its utility as an internal concentration reference in ¹H NMR quantification unless an exogenous standard is added . The d7 variant (CD3CD2CD2OH) also retains the OH proton but at higher cost, and its additional deuteration at C-2 eliminates the Cβ–H spectroscopic handle that uniquely distinguishes the 1,1,3,3,3-d5 compound .

OH Proton Retention for Derivatisation
Class-level inference
Retains exchangeable OH proton; enables silylation, acetylation, and H/D exchange studies.
Functional OH handle maintained; d8 introduces D/H exchange complications.
Standard derivatisation protocols in aprotic solvents.
Derivatisation chemistry Hydrogen-deuterium exchange Chemical synthesis

High-Impact Application Scenarios for Propyl-1,1,3,3,3-d5 Alcohol Driven by Differential Evidence


Conformational Analysis of Aliphatic Alcohols and Hydrocarbon Chains via Cβ–H Vibrational Probing

Research groups studying molecular conformation, hydrogen-bonding networks, or hydrocarbon chain packing in solution should select the 1,1,3,3,3-d5 variant as the only commercially available isotopologue that isolates the Cβ–H stretching vibration. As demonstrated by Yu et al. (Phys. Chem. Chem. Phys., 2016), the CD3CH2CD2OH isotopologue enables resolution of all five n-propanol conformers with superior liquid-phase resolution compared to the O–H stretching probe [1]. This approach is extensible to longer-chain alcohols and diols where site-specific conformational information at internal methylene positions is sought. Procurement specification must explicitly require CAS 188894-71-5; the isomeric 2,2,3,3,3-d5 compound (CAS 64118-40-7) silences a different set of C–H oscillators and cannot replicate this experiment.

Regulatory GC-MS Multi-Analyte Quantification of Fusel Alcohols in Alcoholic Beverages and Food Flavours

Quality control laboratories testing ethanol-based products for methanol, 1-propanol, isobutanol, isoamyl alcohol, and other fusel oil components can adopt the pre-validated CN109187831B method directly, using 1,1,3,3,3-d5 as the deuterated internal standard [2]. The documented method delivers LOQ values of 0.60–0.85 mg/kg, spike recoveries of 88.9–105.2%, and intra-assay RSD of 1.89–4.28% across nine analytes on a standard DB-624 GC column. The same compound has been independently validated for 1-propanol determination in Chinese baijiu, confirming freedom from matrix interference by co-occurring esters and higher alcohols [3]. This scenario is directly supported by the quantitative evidence in Section 3, Evidence Item 2.

Site-Specific ¹H NMR Monitoring of C-2 Methylene Transformations in Mechanistic Studies

Synthetic and mechanistic chemistry laboratories investigating reactions at the C-2 position of 1-propanol—such as C–H oxidation, halogenation, or radical abstraction—benefit from the 1,1,3,3,3-d5 compound as a substrate that presents only the C-2 methylene resonance in the ¹H NMR spectrum . This spectral simplicity allows real-time reaction monitoring without interference from C-1 or C-3 signals, enabling accurate kinetic measurements. For laboratories studying reactions at the C-1 (hydroxyl-bearing) carbon instead, the 2,2,3,3,3-d5 isomer (CAS 64118-40-7) should be specified. No single deuterated variant serves both purposes; matching the deuteration pattern to the reaction site of interest is procurement-critical.

Cost-Optimised Isotope Dilution Mass Spectrometry for High-Throughput Analytical Laboratories

Contract research organisations and high-throughput analytical service laboratories performing isotope dilution GC-MS or LC-MS quantification of 1-propanol and related alcohols in environmental, pharmaceutical, or biological matrices should select the 1,1,3,3,3-d5 compound as the most economical internal standard that meets the ≥+3 Da mass shift requirement . At approximately 40–60% of the per-gram cost of 1-propanol-d8 and with equivalent isotopic enrichment (98 atom% D), the d5 variant enables budget-efficient operation without compromising mass spectrometric resolution. The validated availability from multiple ISO-certified suppliers (CDN Isotopes/LGC, Kanto Chemical, Toronto Research Chemicals via CymitQuimica) ensures supply chain resilience for GxP-compliant workflows.

Application
Selection Property
Validation Focus
Conformational Analysis of Alcohols
Site-specific Cβ–H probe
Conformer-specific band resolution in Raman spectroscopy
GC-MS Quantification of Fusel Alcohols
Pre-validated internal standard method
Method transfer review; LOQ and recovery endpoint context
¹H NMR Mechanistic Studies at C-2
Selective C-2 methylene signal retention
Spectral interference review; C-2 reaction monitoring
High-Throughput Isotope Dilution MS
Cost-optimised +5 Da mass shift
Budget-efficiency review; mass resolution endpoint

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